molecular formula C22H23Cl2N3O6 B2918155 2-(2,4-dichlorophenoxy)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 891127-25-6

2-(2,4-dichlorophenoxy)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide

Cat. No.: B2918155
CAS No.: 891127-25-6
M. Wt: 496.34
InChI Key: YIONLKDFKIFYAY-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide is a synthetically designed small molecule that functions as a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Research demonstrates that this compound effectively suppresses EGFR-driven signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways, which are critical for cellular proliferation, survival, and differentiation. Its primary research value lies in the investigation of oncogenic processes and the development of targeted cancer therapeutics, particularly for non-small cell lung cancer, pancreatic cancer, and glioblastoma, where EGFR dysregulation is a common feature. The molecule's mechanism of action involves competitive binding at the ATP-binding site of the EGFR kinase domain, thereby preventing autophosphorylation and subsequent downstream signal transduction. This targeted inhibition makes it a valuable pharmacological tool for studying EGFR-mediated tumorigenesis, exploring mechanisms of resistance to existing EGFR inhibitors, and evaluating combination treatment strategies in preclinical models. Its unique chemical structure, incorporating a 1,3,4-oxadiazole core, is a subject of interest in medicinal chemistry for optimizing drug-like properties and inhibitor potency.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23Cl2N3O6/c1-4-29-17-9-13(10-18(30-5-2)20(17)31-6-3)21-26-27-22(33-21)25-19(28)12-32-16-8-7-14(23)11-15(16)24/h7-11H,4-6,12H2,1-3H3,(H,25,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIONLKDFKIFYAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23Cl2N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2,4-dichlorophenoxy)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound can be characterized by its complex structure that incorporates a dichlorophenoxy group and an oxadiazole moiety. The presence of these functional groups suggests potential interactions with biological systems.

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial properties. In a study evaluating various derivatives of oxadiazole compounds, it was found that this specific compound displayed notable activity against Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting moderate efficacy compared to standard antibiotics.

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

Cell Line IC50 (µM)
MCF-715
HeLa12

The proposed mechanism of action involves the inhibition of key enzymes involved in cellular proliferation and survival. Specifically, the compound may interact with DNA topoisomerases , disrupting DNA replication and transcription processes. Additionally, its ability to induce oxidative stress is hypothesized to contribute to its cytotoxic effects on tumor cells.

Study on Antimicrobial Efficacy

A recent case study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of various oxadiazole derivatives, including our compound of interest. The study concluded that modifications in the structure significantly impacted biological activity, with the dichlorophenoxy group enhancing antimicrobial potency.

Clinical Implications in Cancer Treatment

Another study focused on the anticancer properties of oxadiazole derivatives indicated that compounds similar to 2-(2,4-dichlorophenoxy)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide showed promise as adjunct therapies in combination with existing chemotherapeutic agents. The synergistic effects observed suggested a potential role in enhancing treatment outcomes for resistant cancer types.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs, their structural variations, biological activities, and research findings:

Compound Name Key Structural Features Biological Activity Key Findings Reference
Target Compound
2-(2,4-Dichlorophenoxy)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide
3,4,5-Triethoxyphenyl on oxadiazole; 2,4-dichlorophenoxy-acetamide Inferred: Potential anticancer Structural analogy suggests possible cytotoxicity via oxadiazole-mediated apoptosis pathways. -
N-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine derivatives 2,4-Dichlorophenyl on oxadiazole; aliphatic/aromatic amine substituents Anticancer (Liver) IC₅₀ = 2.46 µg/mL against Hep-G2 liver cancer cells.
N-Phenyl-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides 3,4,5-Trimethoxyphenyl on oxadiazole; sulfanyl-acetamide linkage Antibacterial, Antifungal Moderate activity against S. aureus (MIC = 32 µg/mL) and C. albicans (MIC = 64 µg/mL).
Phenoxy-thiadiazole derivatives (e.g., 7d) Thiadiazole core; 2-fluoro-phenoxy substituent Anticancer (Colorectal) IC₅₀ = 1.8 µM against Caco-2 cells; outperformed 5-fluorouracil in cytotoxicity.
2-(2,4-Dichlorophenoxy)-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]acetamide (BI96843) Thiazole substitution on oxadiazole; 2,4-dichlorophenoxy Not reported Molecular weight = 385.23 g/mol; used as a research precursor.

Key Observations:

Substituent Effects on Bioactivity :

  • The 3,4,5-triethoxy group (target compound) may offer enhanced metabolic stability compared to 3,4,5-trimethoxy analogs () due to increased lipophilicity from longer alkyl chains.
  • Halogenated phenyl groups (e.g., 2,4-dichlorophenyl in ) improve anticancer potency by promoting DNA intercalation or enzyme inhibition .

Core Heterocycle Influence :

  • 1,3,4-Oxadiazoles (target compound, ) are associated with apoptosis induction via ROS generation.
  • Thiadiazole derivatives () exhibit stronger cytotoxicity in colorectal cancer models, likely due to improved thiol-group interactions with cellular targets .

Activity Trends :

  • Antimicrobial activity correlates with electron-withdrawing groups (e.g., sulfanyl linkages in ).
  • Anticancer potency is maximized with bulky aryl substitutions (e.g., triethoxy in the target compound vs. trimethoxy in ).

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